2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine
Brand Name: Vulcanchem
CAS No.: 2640974-59-8
VCID: VC11846345
InChI: InChI=1S/C13H16N6/c1-11-8-15-9-13(17-11)19-6-4-18(5-7-19)12-2-3-14-10-16-12/h2-3,8-10H,4-7H2,1H3
SMILES: CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3
Molecular Formula: C13H16N6
Molecular Weight: 256.31 g/mol

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine

CAS No.: 2640974-59-8

Cat. No.: VC11846345

Molecular Formula: C13H16N6

Molecular Weight: 256.31 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine - 2640974-59-8

Specification

CAS No. 2640974-59-8
Molecular Formula C13H16N6
Molecular Weight 256.31 g/mol
IUPAC Name 2-methyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine
Standard InChI InChI=1S/C13H16N6/c1-11-8-15-9-13(17-11)19-6-4-18(5-7-19)12-2-3-14-10-16-12/h2-3,8-10H,4-7H2,1H3
Standard InChI Key DEHKQHPDHMHSPL-UHFFFAOYSA-N
SMILES CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3
Canonical SMILES CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3

Introduction

Chemical Structure and Classification

Structural Features

The compound consists of:

  • Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Methyl substituent: At position 2 of the pyrazine ring.

  • Piperazine-pyrіmidine substituent: A piperazine ring linked to a pyrimidin-4-yl group at position 6.

Key Structural Data

  • Molecular formula: C15H18N8\text{C}_{15}\text{H}_{18}\text{N}_8.

  • Molecular weight: 310.37 g/mol.

  • Hydrogen bond acceptors: 8 (nitrogen atoms and aromatic rings).

  • Topological polar surface area: ~70.5 Ų, indicating moderate solubility .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step reactions, often employing:

  • Nucleophilic aromatic substitution: To introduce the piperazine moiety onto the pyrazine ring .

  • Coupling reactions: For attaching the pyrimidin-4-yl group to piperazine. Metal catalysts (e.g., Pd) or green chemistry approaches (e.g., T3P reagent) are commonly used .

  • Methylation: Introduction of the methyl group via alkylation or using methylating agents like iodomethane .

Example Protocol (Hypothetical)

  • Step 1: React 2,6-dichloropyrazine with piperazine in acetonitrile under reflux to yield 6-chloro-2-(piperazin-1-yl)pyrazine .

  • Step 2: Couple the intermediate with 4-chloropyrimidine using a Pd catalyst to form 6-[4-(pyrimidin-4-yl)piperazin-1-yl]-2-chloropyrazine .

  • Step 3: Methylate at position 2 using methyl iodide and a base (e.g., K2_2CO3_3) to obtain the final product .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting point248–250°C (analog data) Differential scanning calorimetry
SolubilityLow in water; soluble in DMSOLogP: 2.1 (predicted)
StabilityStable under inert atmosphereThermogravimetric analysis

Pharmacological Applications

Biological Targets and Mechanisms

  • Kinase inhibition: Structural analogs (e.g., pyrazine-piperazine derivatives) inhibit Janus kinase (JAK) pathways, suggesting anti-inflammatory potential .

  • Antimicrobial activity: Pyrazine-carboxamide derivatives exhibit IC50_{50} values of 1.35–2.18 μM against Mycobacterium tuberculosis .

  • CNS modulation: Piperazine-containing compounds often target dopamine or serotonin receptors, indicating potential neuropsychiatric applications .

Comparative Activity Data

CompoundTargetIC50_{50}/Ki_iSource
Analog (pyrazine-piperazine)JAK30.8 nM
6-Methylpyrazine derivativeM3_3 mAChR40.32 μM (IC90_{90})

Research Advancements and Challenges

Recent Developments

  • Green synthesis: Use of T3P reagent for coupling reduces reaction time and improves yields (82–92%) .

  • Crystallography: Single-crystal X-ray studies of related compounds confirm planar aromatic systems and hydrogen-bonding networks .

Limitations

  • Low aqueous solubility: Limits bioavailability; prodrug strategies or formulation improvements are needed .

  • Off-target effects: Piperazine moieties may interact with unrelated receptors, necessitating selectivity studies .

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